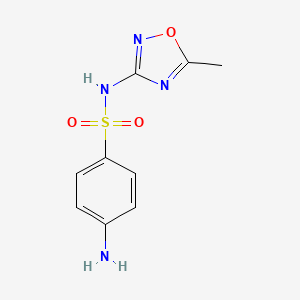
4-(Pentylamino)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Pentylamino)butanamide is an organic compound belonging to the class of amides It consists of a butanamide backbone with a pentylamino group attached to the fourth carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pentylamino)butanamide can be achieved through several methods. One common approach involves the amidation reaction between butanoyl chloride and pentylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:
Butanoyl chloride+Pentylamine→this compound+HCl
Another method involves the reduction of a corresponding nitrile compound using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon. This method is advantageous due to its high yield and selectivity.
Industrial Production Methods
Industrial production of this compound often employs large-scale amidation reactions. The process involves the use of automated reactors to control reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(Pentylamino)butanamide undergoes various chemical reactions, including:
Hydrolysis: In the presence of acid or base, the amide bond can be hydrolyzed to yield butanoic acid and pentylamine.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Hydrolysis: Butanoic acid and pentylamine.
Oxidation: Corresponding carboxylic acids or other oxidized derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
科学的研究の応用
4-(Pentylamino)butanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential role in modulating biological pathways and enzyme activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antidiabetic properties
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-(Pentylamino)butanamide involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities and signaling pathways, leading to various biological effects. For example, it may inhibit the expression of inflammatory cytokines such as interleukin-1β and interleukin-6, thereby exerting anti-inflammatory effects .
類似化合物との比較
Similar Compounds
Butanamide: A simpler amide with a butanamide backbone.
Pentylamine: An amine with a pentyl group attached to the nitrogen atom.
N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide: A more complex amide with additional functional groups.
Uniqueness
4-(Pentylamino)butanamide is unique due to its specific structure, which combines the properties of both butanamide and pentylamine. This unique structure allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
特性
| 90068-18-1 | |
分子式 |
C9H20N2O |
分子量 |
172.27 g/mol |
IUPAC名 |
4-(pentylamino)butanamide |
InChI |
InChI=1S/C9H20N2O/c1-2-3-4-7-11-8-5-6-9(10)12/h11H,2-8H2,1H3,(H2,10,12) |
InChIキー |
ADONYXGMZDYETL-UHFFFAOYSA-N |
正規SMILES |
CCCCCNCCCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine dihydrochloride](/img/structure/B12936310.png)
![7-Mercapto-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12936318.png)
![N-{4-[(4-Methoxyacridin-9-yl)amino]benzene-1-sulfonyl}acetamide](/img/no-structure.png)
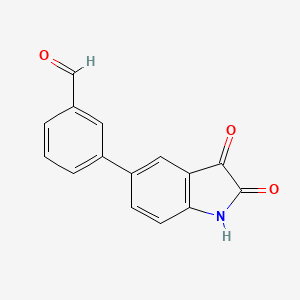
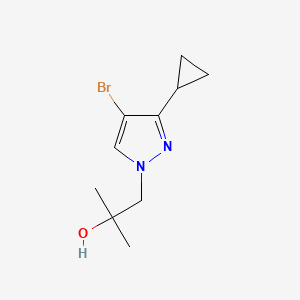
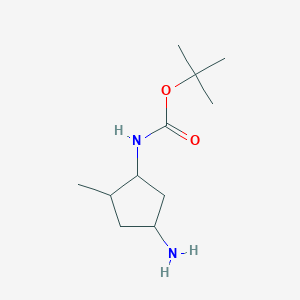
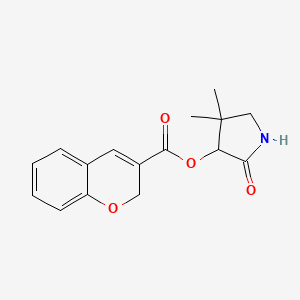
![[(1S,2R,4R,5R,6S,8R,10S,11S,12R,14R,15R,16S,19S,21R)-4,21-diacetyloxy-6-(furan-3-yl)-12,19-dihydroxy-5,11,15-trimethyl-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-16-yl] benzoate](/img/structure/B12936369.png)
